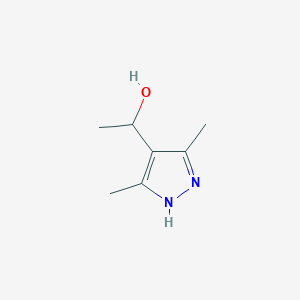
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL
概要
説明
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL is a chemical compound with the molecular formula C7H12N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction yields are generally high, ranging from 78% to 92%, and the process is characterized by its simplicity and metal-free catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
化学反応の分析
Types of Reactions
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL has several scientific research applications:
作用機序
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed pharmacological activities .
類似化合物との比較
Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethanone: A similar compound with a ketone functional group instead of an alcohol.
1-(3,5-Dimethyl-1H-pyrazol-4-YL)methanol: Another related compound with a methanol group
Uniqueness
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL is unique due to its specific structural features and the presence of both pyrazole and ethanol functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
生物活性
1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure which contributes to its potential therapeutic applications, particularly in oncology and antimicrobial fields. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed findings from various research studies.
Chemical Structure:
- IUPAC Name: 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol
- Molecular Formula: C7H12N2O
- Molecular Weight: 140.19 g/mol
- CAS Number: 1093426-08-4
Table 1: Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol |
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.19 g/mol |
| CAS Number | 1093426-08-4 |
Anticancer Activity
Research has demonstrated that compounds containing the pyrazole structure exhibit significant anticancer properties. A study reported that derivatives of pyrazole effectively inhibited the growth of various cancer cell lines, including lung, colorectal, and breast cancers. Specifically, this compound showed promising antiproliferative effects against breast cancer cells (MDA-MB-231) with IC50 values significantly lower than standard treatments.
Table 2: Anticancer Activity Data
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. In vitro studies indicated that it exhibits significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for several derivatives were found to be remarkably low, indicating strong bactericidal properties.
Table 3: Antimicrobial Activity Data
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and assessed their biological activity through molecular modeling and in vitro assays. The results indicated that modifications in the pyrazole ring could enhance anticancer properties significantly.
- Antitumor Studies : In vivo studies demonstrated that certain pyrazole derivatives could reduce tumor size in animal models, highlighting their potential as effective anticancer agents.
- Antimicrobial Studies : Another research effort evaluated the antimicrobial efficacy of several pyrazole-based compounds against clinically relevant pathogens, showcasing their potential as new therapeutic agents in treating infections.
特性
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-4-7(6(3)10)5(2)9-8-4/h6,10H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZKZNQKAGBVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















